The synthesis of Biotin-ATAD-FMK involves several key steps that utilize established peptide synthesis techniques. The general method includes:
Technical details regarding these methods highlight the importance of protecting groups during synthesis to prevent unwanted reactions and ensure the correct formation of the desired product .
The molecular structure of Biotin-ATAD-FMK can be described as a biotin molecule linked to an ATAD-derived fluoromethyl ketone. Key structural features include:
Data regarding its molecular weight, chemical formula, and structural diagrams can typically be found in chemical databases or publications detailing its synthesis and applications .
Biotin-ATAD-FMK participates in several chemical reactions primarily related to its role as an inhibitor:
Technical details about these reactions include kinetic studies that measure reaction rates and affinities for various protease targets, providing insights into its efficacy as an inhibitor .
The mechanism of action for Biotin-ATAD-FMK involves:
Data from kinetic assays provide quantitative measures of inhibition rates and help elucidate the compound's selectivity towards different proteases .
The physical and chemical properties of Biotin-ATAD-FMK include:
Relevant analyses often involve spectroscopy (e.g., NMR or mass spectrometry) to confirm structure and purity .
Biotin-ATAD-FMK has several significant scientific applications:
Caspases (cysteine-aspartyl proteases) are central executors of apoptosis, comprising initiators (e.g., caspase-2, -8, -9) and effectors (e.g., caspase-3, -6, -7). Initiator caspases activate downstream effector caspases via extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, culminating in DNA fragmentation and cellular dismantling [1] [9]. Beyond apoptosis, caspases regulate inflammation, differentiation, and cell proliferation, with dysregulation linked to cancer, neurodegeneration, and metabolic disorders [5] [9]. For example, caspase-2 acts as a tumor suppressor by cleaving MDM2 to stabilize p53 during DNA damage responses, while caspase-3 inhibition paradoxically promotes necrotic cell death in hepatocytes [5] [9]. Therapeutic targeting aims to modulate these pathways—inhibiting caspases in degenerative diseases or activating them in cancer [9].
Table 1: Key Caspase Functions and Disease Associations
Caspase | Type | Primary Roles | Therapeutic Relevance |
---|---|---|---|
Caspase-2 | Initiator | DNA damage response, centrosome surveillance | Neurodegeneration, NAFLD/NASH |
Caspase-3 | Effector | Apoptotic execution, cytoskeletal degradation | Ischemic injury, liver toxicity |
Caspase-8 | Initiator | Extrinsic apoptosis, necroptosis regulation | Autoimmune disorders |
FMK inhibitors revolutionized caspase studies by enabling irreversible, cell-permeable inhibition. Early peptides like Z-VAD-FMK (pan-caspase inhibitor) incorporated FMK electrophiles that covalently bind catalytic cysteines, blocking substrate access [2] [5]. However, limitations arose:
To address this, second-generation inhibitors incorporated:
Table 2: Evolution of Key FMK Inhibitors
Inhibitor | Target Specificity | Innovation | Limitations |
---|---|---|---|
Z-VAD-FMK | Pan-caspase | First cell-permeable FMK | Off-target autophagy induction |
Z-DEVD-FMK | Caspase-3/7 | Enhanced effector specificity | Reduced initiator caspase inhibition |
Biotin-VAD-FMK | Active caspases | Streptavidin-based detection | Membrane impermeability in some formats |
C370-directed probes | Caspase-2 zymogen | Proteoform-selective inhibition | Limited in vivo validation |
Biotinylated FMK inhibitors (e.g., Biotin-VAD-FMK) serve as "molecular hooks" for activity-based protein profiling (ABPP). Their design leverages:
Applications include:
Table 3: Biotin-FMK Applications in Caspase Research
Application | Workflow | Key Insight |
---|---|---|
Active caspase isolation | Cell lysis → Biotin-FMK incubation → Streptavidin pulldown → MS/WB | Identifies caspase-3 activation in TNFα-treated cells |
Subcellular localization | In vivo Biotin-FMK infusion → Avidin-fluorophore staining → Microscopy | Visualizes caspase-8 in FasL-treated neurons |
Proteoform discrimination | Zymogen vs. mature caspase binding assays | Confirms caspase-2 zymogen selectivity |
Concluding Remarks
Biotin-ATAD-FMK exemplifies the convergence of FMK chemistry and biotin tagging, enabling precise caspase activity mapping. Future directions include developing proteoform-selective probes (e.g., for caspase-2 p32) and minimizing off-target effects through non-catalytic cysteine targeting [9].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7